8-Bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine, chlorine, and nitro groups in the molecule makes it a valuable scaffold for various chemical reactions and functionalizations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
8-Bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group allows for redox reactions, while the halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-chloroimidazo[1,2-a]pyridine
- 8-Chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine
- 6-Chloro-8-bromoimidazo[1,2-a]pyridine
Uniqueness
8-Bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine is unique due to the specific arrangement of bromine, chlorine, and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H4BrCl2N3O2 |
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Molecular Weight |
324.94 g/mol |
IUPAC Name |
8-bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H4BrCl2N3O2/c9-5-1-4(11)3-13-7(5)12-6(2-10)8(13)14(15)16/h1,3H,2H2 |
InChI Key |
QDTIKOWZXOUYGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=C(N2C=C1Cl)[N+](=O)[O-])CCl)Br |
Origin of Product |
United States |
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